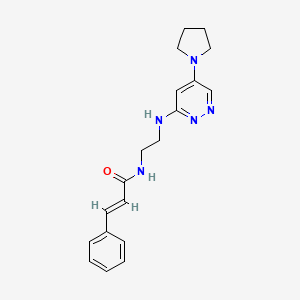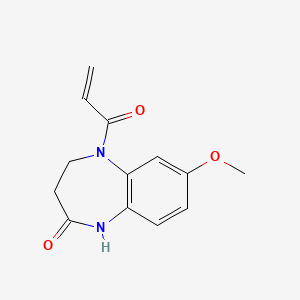
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine family. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), which is primarily located in the mitochondria of cells. Ro 5-4864 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a diagnostic tool for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound 5-4864 has been shown to bind to the PBR, which is overexpressed in many types of cancer cells, making it a potential target for cancer imaging and therapy.
Mecanismo De Acción
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 acts as a selective ligand for the PBR, which is primarily located in the mitochondria of cells. The PBR is involved in a variety of cellular processes, including steroidogenesis, apoptosis, and immune function. This compound 5-4864 has been shown to modulate the activity of the PBR, leading to changes in cellular function and metabolism.
Biochemical and Physiological Effects
This compound 5-4864 has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the PBR, leading to changes in cellular metabolism and function. This compound 5-4864 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is its specificity for the PBR, which allows for targeted modulation of cellular function. However, one of the limitations of this compound 5-4864 is its relatively low affinity for the PBR, which can limit its effectiveness in certain applications. Additionally, this compound 5-4864 is a synthetic compound, which can limit its availability and increase its cost.
Direcciones Futuras
There are many potential future directions for research on 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a diagnostic tool for various diseases, including cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound 5-4864 and its potential applications in scientific research.
Métodos De Síntesis
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 can be synthesized using a variety of methods, including the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate, followed by cyclization and acylation. Another method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acrylate, followed by cyclization and acylation. Both methods produce this compound 5-4864 in reasonable yields and purity.
Propiedades
IUPAC Name |
7-methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(17)15-7-6-12(16)14-10-5-4-9(18-2)8-11(10)15/h3-5,8H,1,6-7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDHGFNCPHDKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)
![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)

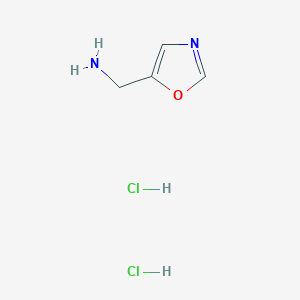
![N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2669836.png)
![1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2669837.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)


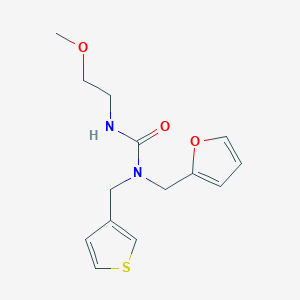
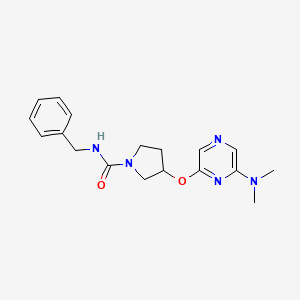
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)
